Temocillin, a β-lactam antibiotic, is a 6-α-methoxy derivative of ticarcillin. [] It is classified as a carboxypenicillin and exhibits a narrow spectrum of activity, primarily targeting Enterobacteriaceae. [, ] Unlike other penicillins, temocillin demonstrates remarkable stability against hydrolysis by most β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases. [, , ] This characteristic makes it valuable in scientific research exploring antibiotic resistance mechanisms and alternative treatment options for multidrug-resistant bacterial infections.
Temocillin is a β-lactamase-resistant penicillin, primarily used in the treatment of infections caused by Gram-negative bacteria, particularly those producing extended-spectrum β-lactamases. It was introduced by Beecham and is marketed under the name Negaban by Eumedica Pharmaceuticals. This antibiotic is particularly effective against certain strains of Enterobacteriaceae, including Escherichia coli and Klebsiella pneumoniae, while being ineffective against Gram-positive bacteria and non-fermenters like Pseudomonas aeruginosa .
Temocillin is classified as a synthetic antibiotic within the penicillin group. Its structure allows it to resist degradation by β-lactamases, enzymes produced by some bacteria that confer resistance to other β-lactam antibiotics. The compound's effectiveness against resistant strains has made it an important option in antimicrobial stewardship programs .
The synthesis of temocillin typically involves the modification of ticarcillin, a related antibiotic. One notable method includes:
The synthesis route can be complex and may yield low outputs due to the use of toxic reagents, which poses challenges for industrial production scalability .
Temocillin has the following molecular structure:
The structure features a penicillin core with specific modifications that confer its resistance to β-lactamase enzymes. The presence of a thiazolidine ring and a sulfonic acid moiety are key components of its structure .
Temocillin undergoes various chemical reactions typical for β-lactam antibiotics:
These reactions are critical for understanding its stability and reactivity in biological systems .
Temocillin exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) located in bacterial cell walls. This interaction inhibits cell wall synthesis, leading to bacterial lysis and death. The effectiveness of temocillin against resistant strains is attributed to its ability to evade degradation by certain β-lactamases while still targeting PBPs effectively .
Temocillin is primarily utilized in clinical settings for treating infections caused by multi-drug-resistant Gram-negative bacteria. Its applications include:
Recent studies have highlighted its role in antimicrobial stewardship, advocating for its use as an alternative to carbapenems when appropriate, thus preserving the efficacy of more potent antibiotics .
Temocillin is formally designated as the 6-α-methoxy derivative of ticarcillin, a carboxypenicillin with established anti-pseudomonal activity. The deliberate introduction of a methoxy group (-OCH₃) at the C-6α position of the β-lactam ring fundamentally altered its biochemical behavior:
Table 1: Impact of 6-α-Methoxy Modification on Key Biochemical Properties
Property | Ticarcillin | Temocillin | Functional Consequence |
---|---|---|---|
β-lactamase stability | Low (ESBL/AmpC labile) | High (ESBL/AmpC stable) | Resistance to hydrolysis by common enzymes |
PBP3 binding off-rate | < 5 × 10−5 s−1 | 0.001 s−1 | Reduced efficacy against P. aeruginosa |
Hydrolytic water obstruction | Minimal | Significant | Delayed deacylation in β-lactamase complexes |
Temocillin occupies a distinct position within β-lactam classifications due to its specialized spectrum:
Table 2: Temocillin’s Position Within β-Lactam Classes
β-Lactam Class | Subclass | Key Representatives | Temocillin’s Distinguishing Features |
---|---|---|---|
Penicillins | Carboxypenicillins | Ticarcillin, Carbenicillin | 6-α-methoxy group; ESBL stability; no anti-pseudomonal activity |
Ureidopenicillins | Piperacillin, Mezlocillin | Broader Gram-negative spectrum (incl. Pseudomonas) but β-lactamase labile | |
Cephalosporins | 3rd/4th generation | Ceftazidime, Cefepime | Lower β-lactamase stability (excluding cephamycins) |
Carbapenems | – | Meropenem, Imipenem | Ultra-broad spectrum; susceptible to some carbapenemases |
Monobactams | – | Aztreonam | Gram-negative only; no cross-reactivity in penicillin allergy |
Temocillin’s regulatory journey reflects its specialized niche and regional antimicrobial resistance landscapes:
Table 3: Regulatory and Utilization Status of Temocillin by Region
Region/Country | Regulatory Status | Primary Indications | Stewardship Role |
---|---|---|---|
Belgium/Luxembourg | Marketed (Negaban®) | cUTI, bacteremia (ESBL producers) | Carbapenem replacement for susceptible isolates |
United Kingdom | Marketed | Gram-negative sepsis, cUTI | Reduction of carbapenem use |
Iran | Insurance-covered | ESBL-associated cUTI | Cost-effective carbapenem alternative |
USA | Orphan designation only | B. cepacia in cystic fibrosis (not marketed) | Niche pathogen reserve agent |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7